Product packaging for (3R)-5-oxopyrrolidine-3-carboxylic acid(Cat. No.:CAS No. 428518-37-0)

(3R)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3136933
CAS No.: 428518-37-0
M. Wt: 129.11 g/mol
InChI Key: GZVHQYZRBCSHAI-GSVOUGTGSA-N
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Description

(3R)-5-Oxopyrrolidine-3-carboxylic acid (CAS 428518-37-0) is a chiral pyrrolidinone-based building block of significant interest in medicinal chemistry and drug discovery. This enantiomerically pure compound serves as a versatile precursor for the synthesis of complex, stereochemically dense molecules, particularly in the development of potential therapeutic agents. The 5-oxopyrrolidine scaffold is a privileged structure in pharmaceutical research, and its (R)-enantiomer is specifically valued for creating novel chemical entities. Recent research has utilized this chiral scaffold in the identification of BACE-1 inhibitors through directed C(sp³)–H activation strategies. These fully substituted 5-oxopyrrolidines demonstrate sub-micromolar activity against the BACE-1 enzyme, a key target in Alzheimer's disease research, by strategically interacting with the enzyme's S2' subsite . Furthermore, derivatives of 5-oxopyrrolidine-3-carboxylic acid show promising broad-spectrum biological activity. Structural analogs have demonstrated potent efficacy against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, as well as activity against drug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus . The chiral integrity of the (3R) configuration is critical for precise interactions with biological targets, ensuring the development of enantiomerically pure compounds for investigative research. This product is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B3136933 (3R)-5-oxopyrrolidine-3-carboxylic acid CAS No. 428518-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVHQYZRBCSHAI-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428518-37-0
Record name (3R)-5-oxopyrrolidine-3-carboxylic acid
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Advanced Synthetic Methodologies for 3r 5 Oxopyrrolidine 3 Carboxylic Acid and Its Analogs

Stereoselective and Enantioselective Synthesis Approaches

Modern organic synthesis provides a powerful toolkit for accessing enantiopure compounds like (3R)-5-oxopyrrolidine-3-carboxylic acid. These strategies are designed to control the formation of the chiral center at the C3 position of the pyrrolidinone ring, thereby avoiding the formation of racemic mixtures and the need for subsequent resolution steps. Key among these are asymmetric Michael additions, the use of organocatalysts, and various chemo-enzymatic techniques.

Asymmetric Michael Addition Reactions

Asymmetric Michael addition is a cornerstone for carbon-carbon bond formation in stereoselective synthesis. nih.gov This reaction has been effectively developed for the synthesis of pyrrolidine-3-carboxylic acid derivatives, providing a direct route to highly enantiomerically enriched products. rsc.orgnih.govrsc.org In this approach, a Michael acceptor, such as a substituted enone, reacts with a nucleophile in the presence of a chiral catalyst or auxiliary to form the adduct with a high degree of stereocontrol.

For instance, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been successfully employed. rsc.orgresearchgate.net This method allows for the concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. Research has demonstrated that these reactions can proceed with high yields and excellent enantioselectivities, often reaching up to 97-98% enantiomeric excess (ee). rsc.orgresearchgate.net The resulting Michael adducts are versatile intermediates that can be readily transformed into the target pyrrolidinone structures. researchgate.net

Catalyst/MethodMichael AcceptorNucleophileEnantiomeric Excess (ee)Reference
Organocatalyst4-alkyl-substituted 4-oxo-2-enoateNitroalkane97% rsc.org
Chiral N,N′-Dioxide-Scandium(III)EnoneNitroalkaneup to 98% researchgate.net

Organocatalytic Strategies in Enantiopure Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. These small organic molecules, such as proline and its derivatives, can effectively catalyze stereoselective reactions with high efficiency. In the context of synthesizing this compound analogs, organocatalytic strategies are frequently applied to Michael additions and other C-C bond-forming reactions. nih.gov

The use of chiral phosphoric acids, for example, has been shown to catalyze three-component 1,3-dipolar cycloadditions to furnish complex spiro[pyrrolidin-3,3′-oxindole] derivatives with excellent stereoselectivities (up to 98% ee). While not a direct synthesis of the target molecule, this demonstrates the power of organocatalysis in constructing the pyrrolidine (B122466) core with high enantiopurity. Similarly, organocatalysts have been used to achieve high enantioselectivities (84-99% ee) in Michael addition reactions that serve as a key step in the synthesis of functionalized chiral γ-keto esters, which are precursors to pyrrolidinone structures. researchgate.net

Chemo-Enzymatic Resolution Techniques

Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the practicality of chemical synthesis to achieve the resolution of racemic mixtures. These techniques are particularly valuable for producing enantiomerically pure compounds on a laboratory scale. tcichemicals.com

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic esters due to their high enantioselectivity. nih.govmdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of a racemic ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the two enantiomers.

Lipase B from Candida antarctica (CaLB) and ester hydrolase from Candida lipolytica (CLEH) are examples of enzymes that have been successfully used in the resolution of various chiral esters. nih.govmdpi.comresearchgate.net Serine carboxypeptidases have also demonstrated high activity and enantioselectivity in resolving racemic α-tertiary ester substrates. nih.gov This enzymatic approach offers a route to sterically hindered homochiral carboxylic acids, a category that includes the target compound. nih.gov The efficiency of this method is often high, with reports of achieving enantiomeric excesses of 97-98% for the desired product. mdpi.com

EnzymeSubstrate TypeResolution PrincipleAchieved Purity (ee)Reference
Lipase B from Candida antarctica (CaLB)Racemic chlorohydrin estersKinetic Resolution (Transesterification)97% researchgate.netmdpi.com
Candida lipolytica ester hydrolase (CLEH)Racemic α-tertiary estersKinetic Resolution (Hydrolysis)High nih.gov
Serine CarboxypeptidasesRacemic α-tertiary estersKinetic Resolution (Hydrolysis)High nih.gov
Lipase from Pseudomonas cepaciaRacemic chlorohydrin estersKinetic Resolution (Transesterification)98% mdpi.com

The use of a chiral auxiliary is a classical yet powerful strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. tcichemicals.com

For carboxylic acids like 5-oxopyrrolidine-3-carboxylic acid, a common approach involves forming an amide with a chiral amine, such as a derivative of pseudoephedrine or the more recently developed pseudoephenamine. wikipedia.orgnih.gov The resulting diastereomeric amides can then be separated. Another effective auxiliary is (1S,2R,4R)-(–)-2,10-camphorsultam, which forms diastereomeric amides that are well-separated by HPLC on silica (B1680970) gel. tcichemicals.com After separation, the auxiliary is cleaved to yield the enantiomerically pure carboxylic acid and can often be recovered for reuse. wikipedia.org

Preparative chiral chromatography is an indispensable tool for obtaining pure enantiomers from a racemic mixture, particularly in drug discovery. nih.gov This direct resolution method involves using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). mdpi.com The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

This technique has been successfully applied to the resolution of various lactam structures. mdpi.comnih.gov For example, (semi)-preparative enantioselective HPLC has been used to obtain enantiomerically pure lactams, with the absolute configuration often confirmed by X-ray crystallography. nih.gov Common CSPs include those based on amylose (B160209) or cellulose (B213188) derivatives, such as Chiralpak™ IA or Chiralcel® OD-H. mdpi.com While optimization of the separation method can be time-consuming, it provides a reliable means to isolate both enantiomers in high purity. nih.gov

Castagnoli–Cushman Reaction and Steglich Esterification

The synthesis of this compound and its analogs leverages a variety of powerful chemical reactions. Among these, the Castagnoli–Cushman Reaction (CCR) provides a pathway to the core lactam structure, while the Steglich esterification is a crucial method for derivatization.

The Castagnoli–Cushman Reaction is a diastereoselective multicomponent reaction that synthesizes lactams from the reaction of a cyclic anhydride (B1165640) with an imine. researchgate.netmdpi.com While originally developed for the synthesis of isoquinolones using homophthalic anhydride, the principles can be extended to the formation of the γ-lactam (pyrrolidinone) ring of 5-oxopyrrolidine-3-carboxylic acid analogs by using succinic anhydride or its derivatives. researchgate.netdntb.gov.ua The reaction proceeds through the formation of an initial adduct between the imine and the anhydride, which then undergoes cyclization to form the lactam ring. organic-chemistry.org Mechanistic studies have helped to develop reaction conditions that can lead to pure diastereomers and even homochiral products. mdpi.com Recent advancements have expanded the scope of the CCR to include a wider variety of anhydrides and imine precursors, making it a versatile tool in heterocyclic chemistry. researchgate.netdntb.gov.uanih.gov

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for substrates that are sensitive to harsher conditions. wikipedia.orgnih.govorganic-chemistry.org This reaction employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) as a nucleophilic catalyst. wikipedia.orgorgsyn.orgorganic-chemistry.org The reaction is notable for its ability to esterify sterically hindered substrates at room temperature. wikipedia.orgorganic-chemistry.org In the context of this compound, this method is ideal for converting the carboxylic acid moiety into a wide range of esters, thereby producing various analogs for structure-activity relationship studies. orgsyn.org The mechanism involves the DCC-activated carboxylic acid forming an O-acylisourea intermediate, which is then intercepted by DMAP to form a highly reactive acylpyridinium salt. organic-chemistry.org This intermediate readily reacts with an alcohol to yield the desired ester and the byproduct, dicyclohexylurea (DCU), which precipitates out of most organic solvents, simplifying purification. wikipedia.org

ReactionReagentsKey FeaturesApplication for Target Compound
Castagnoli–Cushman Reaction Imine, Cyclic Anhydride (e.g., Succinic Anhydride)Forms lactam rings; often diastereoselective. researchgate.netmdpi.comSynthesis of the core 5-oxopyrrolidine ring system.
Steglich Esterification Carboxylic Acid, Alcohol, DCC, DMAPMild conditions; suitable for sensitive substrates; high yields. nih.govorganic-chemistry.orgDerivatization of the 3-carboxylic acid group to form ester analogs.

Cyclization Reactions and Ring Formation Strategies

The construction of the 5-oxopyrrolidine ring is a critical step in the synthesis of the target compound and its derivatives. Various cyclization strategies have been developed, with itaconic acid-mediated pathways and general intramolecular amidation protocols being particularly prominent.

A prevalent and straightforward method for synthesizing 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid (2-methylenesuccinic acid) with primary amines. researchgate.netnih.gov This pathway is a one-step process that typically occurs under thermal conditions, often in a suitable solvent like water or acetic acid, or even under solvent-free conditions by heating the reactants together. researchgate.net The reaction mechanism proceeds via a tandem sequence involving a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization via amidation, which forms the five-membered lactam ring. This method has been successfully applied to a wide range of aliphatic, aromatic, and heterocyclic amines to generate diverse libraries of 5-oxopyrrolidine-3-carboxylic acid analogs. researchgate.netnih.gov

Table 1: Examples of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids from Itaconic Acid

Amine ReactantResulting 1-SubstituentReference
2,4-Difluoroaniline1-(2,4-Difluorophenyl)
4-Aminobenzenesulfonamide1-(4-(Aminosulfonyl)phenyl) researchgate.net
5-Substituted 1,3,4-Thiadiazol-2-amines1-(5-R-1,3,4-Thiadiazol-2-yl) researchgate.net
N-(4-aminophenyl)acetamide1-(4-Acetamidophenyl) nih.gov

Beyond the specific use of itaconic acid, the formation of the 5-oxopyrrolidine ring can be achieved through more general intramolecular amidation strategies. These protocols involve the cyclization of an acyclic precursor that contains both an amine and a carboxylic acid (or a derivative like an ester) separated by the appropriate carbon chain. The direct thermal condensation of an aminodicarboxylic acid can be challenging and may require high temperatures. youtube.com

To facilitate the cyclization under milder conditions, chemical activation is often employed. The carboxylic acid can be activated using coupling reagents such as dicyclohexylcarbodiimide (DCC), which promotes amide bond formation. youtube.com Another common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride), which then readily undergoes intramolecular reaction with the amine, often in the presence of a non-nucleophilic base to neutralize the generated HCl. youtube.com These methods are fundamental in peptide synthesis and are highly effective for the formation of lactam rings from the corresponding amino acid precursors. nih.gov The formation of the pyrrolidine skeleton can also be achieved through the cyclization of 1,4-amino alcohols. mdpi.com

Functional Group Transformations and Derivatization Strategies

Once the core 5-oxopyrrolidine-3-carboxylic acid structure is established, a variety of functional group transformations can be employed to create analogs with modified properties. These include oxidation and reduction reactions that alter the scaffold's structure and functionality.

The oxidation of pyrrolidine derivatives can lead to further functionalization of the heterocyclic ring. While the C5 position of the target compound is already a carbonyl group, other positions on the ring can be susceptible to oxidation. For instance, the oxidation of N-acyl pyrrolidines can yield the corresponding pyrrolidin-2-ones (lactams). researchgate.net The thermal oxidation of pyrrolidine itself is a complex process that can yield 2-pyrrolidone as a major product, which can be further oxidized to form colored polymeric materials. tamu.edu

Modern electrochemical methods, such as the Shono-type oxidation, allow for the selective oxidation of functionalized pyrrolidines to pyrrolidinones. acs.org The use of hypervalent iodine reagents, such as diacetoxyiodobenzene, can also mediate unique oxidation transformations on saturated N-heterocycles. nih.gov The characterization of oxidized products is typically achieved through a combination of spectroscopic methods. Infrared (IR) spectroscopy is used to identify carbonyl groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure and the position of new functional groups. Mass spectrometry is employed to confirm the molecular weight of the resulting products. tamu.edumdpi.com

Reduction reactions offer a powerful tool for modifying the this compound scaffold. The two primary functional groups amenable to reduction are the lactam carbonyl and the carboxylic acid.

The reduction of the lactam amide group is a common strategy to access the corresponding pyrrolidine derivatives. nih.gov Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation, which converts the carbonyl group into a methylene (B1212753) (CH₂) group. This reaction effectively removes the C5-oxo functionality, yielding a substituted pyrrolidine-3-carboxylic acid. The reduction of lactams can also be achieved through hydride addition. nih.gov

The carboxylic acid group at the C3 position can also be selectively reduced. Depending on the reagent and conditions, it can be converted to a primary alcohol. This transformation also often requires strong reducing agents like LiAlH₄ or borane (B79455) complexes. The resulting hydroxymethyl-pyrrolidinone analog can serve as a precursor for further derivatization.

Table 2: Summary of Reduction Transformations

Starting Functional GroupReagent (Example)Product Functional GroupStructural Change
Lactam Carbonyl (C=O)Lithium Aluminum Hydride (LiAlH₄)Methylene (CH₂)5-Oxopyrrolidine → Pyrrolidine
Carboxylic Acid (-COOH)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Carboxylic Acid → Hydroxymethyl

Nucleophilic Substitution Reactions on the Pyrrolidine Ring System

Direct nucleophilic substitution on the saturated carbon atoms of the pyrrolidine ring of this compound is challenging due to the inherent stability of C-H bonds. Therefore, advanced synthetic strategies typically involve the introduction of a leaving group onto the ring to facilitate substitution. A key methodology involves the halogenation of the ring, followed by the displacement of the halide with a suitable nucleophile.

Research into related glutamic acid derivatives has demonstrated the viability of this approach. For instance, studies on dimethyl (2S,4RS)-4-bromo- and 4-iodo-N-phthaloylglutamates have shown that the halogen at the C4 position can undergo diastereoselective nucleophilic substitution with arylamines. researchgate.net This strategy allows for the introduction of a wide range of substituents at the C4 position of the pyroglutamate (B8496135) core, enabling the synthesis of diverse analogs. The stereoselectivity of such reactions is a critical aspect, often influenced by the choice of substrate, nucleophile, and reaction conditions. researchgate.net This two-step process—activation of a C-H bond via halogenation followed by nucleophilic displacement—represents a powerful tool for the targeted modification of the pyrrolidine scaffold.

Hydrazone and Azole Formation

The carboxylic acid functional group at the C3 position of the this compound scaffold serves as a versatile handle for extensive derivatization, particularly for the formation of hydrazones and various azole heterocycles. This synthetic route typically begins with the conversion of the carboxylic acid into its corresponding acid hydrazide. This is a two-step process involving an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester with hydrazine (B178648) hydrate. nih.gov

Once the acid hydrazide is formed, it becomes a key intermediate for further transformations:

Hydrazone Synthesis: The acid hydrazide readily undergoes condensation reactions with a diverse range of aromatic and heteroaromatic aldehydes and ketones. These reactions are typically catalyzed by a small amount of acid (e.g., hydrochloric acid) in a protic solvent like propan-2-ol, leading to the formation of N'-substituted carbohydrazides, commonly known as hydrazones. researchgate.netnih.gov This method allows for the introduction of various substituted aryl and heteroaryl moieties, which has been extensively used to generate libraries of compounds for biological screening. nih.govnih.gov

Azole Synthesis: The acid hydrazide is also a valuable precursor for the synthesis of five-membered heterocyclic rings such as pyrazoles and pyrroles. The reaction of the hydrazide with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, in the presence of an acid catalyst, leads to the formation of pyrazole (B372694) derivatives. nih.gov Similarly, reaction with 1,4-dicarbonyls like hexane-2,5-dione can yield pyrrole-containing analogs. nih.gov These cyclocondensation reactions provide a robust method for incorporating azole rings into the final structure, significantly expanding the chemical diversity of the synthesized analogs.

The table below summarizes representative examples of hydrazone and azole formation starting from various 1-substituted-5-oxopyrrolidine-3-carbohydrazides.

Starting Hydrazide PrecursorReagentResulting MoietyReaction TypeReference
1-(Aryl)-5-oxopyrrolidine-3-carbohydrazideAromatic Aldehydes (e.g., thiophene-2-carbaldehyde)HydrazoneCondensation researchgate.net
1-(Aryl)-5-oxopyrrolidine-3-carbohydrazideKetones (e.g., acetone, ethyl methyl ketone)HydrazoneCondensation nih.gov
1-(Aryl)-5-oxopyrrolidine-3-carbohydrazidePentane-2,4-dione3,5-Dimethyl-1H-pyrazoleCyclocondensation nih.gov
1-(Aryl)-5-oxopyrrolidine-3-carbohydrazideHexane-2,5-dione2,5-Dimethyl-1H-pyrroleCyclocondensation nih.gov

Scalable Synthetic Processes and Industrial Research Perspectives

Application of Continuous Flow Reactors in Compound Synthesis

The industrial-scale synthesis of this compound and its analogs can be significantly enhanced in terms of efficiency, safety, and scalability through the adoption of continuous flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in traditional batch reactors, especially for exothermic reactions.

While specific industrial processes for this compound are often proprietary, the principles are well-demonstrated in the synthesis of other complex heterocyclic molecules. For example, the fully automated continuous flow synthesis of 4,5-disubstituted oxazoles highlights the power of this technology. durham.ac.uk In such systems, reagents are pumped through a series of tubes and columns where reactions, work-up, and purification occur sequentially. The use of packed-bed reactors containing solid-supported reagents and scavengers allows for the telescoping of multiple synthetic steps, eliminating the need for isolation and purification of intermediates. durham.ac.uk This approach not only accelerates the synthesis but also minimizes waste and improves product purity. The rapid on-demand production capability of flow reactors makes them ideal for generating key building blocks and small, focused libraries for further research. durham.ac.uk

Automated Synthesis Platforms for High-Throughput Production

Modern drug discovery and materials science rely on the ability to rapidly synthesize and screen large libraries of compounds. Automated synthesis platforms are at the forefront of this high-throughput approach, enabling the production of hundreds or thousands of derivatives in a short period. These platforms integrate robotics, software, and specialized chemical reactors to perform multistep syntheses with minimal human intervention.

Key technologies enabling this revolution include:

Automated Flow Reactors: As mentioned previously, continuous flow systems can be fully automated to produce diverse sets of molecules by systematically varying the starting materials pumped into the reactor. durham.ac.uk This allows for the rapid generation of exploratory libraries with precise control over each reaction.

Acoustic and Non-Contact Dispensing: Advanced liquid handling technologies allow for the precise dispensing of nanoliter volumes of reagents into multi-well plates (e.g., 1536-well plates). nih.govrsc.org This miniaturization dramatically reduces the consumption of costly reagents and allows for massive parallelization. The automated, nanoscale synthesis of iminopyrrolidines, where over 1000 derivatives were prepared, exemplifies the power of this approach. researchgate.net

Integrated Synthesis and Screening: The output of these high-throughput synthesis platforms can be directly fed into biological or material screening assays. This "on-the-fly" synthesis and screening paradigm accelerates the discovery process by eliminating the bottleneck of isolating, purifying, and cataloging each individual compound in a large library. nih.govrsc.org

These automated platforms are ideally suited for exploring the chemical space around the this compound scaffold, enabling the rapid identification of analogs with desired properties.

Biochemical and Biological Interactions of 3r 5 Oxopyrrolidine 3 Carboxylic Acid

Enzymatic Studies and Mechanism of Action Elucidation

The enantiomer, (3S)-5-oxopyrrolidine-3-carboxylic acid, is recognized as a chiral compound from the pyrrolidine (B122466) class that has drawn interest in medicinal chemistry. Its mechanism of action is understood through its interaction with molecular targets like enzymes or receptors, where it can function as either an inhibitor or an activator. This interaction often involves binding to the active sites of enzymes, which can block substrate access and consequently reduce enzymatic activity. Common targets for this class of compounds include metabolic enzymes and signaling proteins.

While specific enzymatic studies on the (3R) isomer are not extensively detailed in available research, the broader family of 5-oxopyrrolidine-3-carboxylic acid derivatives has been the subject of numerous investigations. These derivatives serve as versatile scaffolds in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.netmdpi.comnih.gov

The stereochemistry of 5-oxopyrrolidine-3-carboxylic acid is critical for its biological interactions. The (3S) stereoisomer, for instance, is utilized as a ligand in biochemical assays to probe enzyme functions and interactions. Derivatives of the core 5-oxopyrrolidine structure have been shown to bind to various enzymes. For example, certain sulfonamide derivatives of 5-oxopyrrolidine-3-carboxylic acid have been assessed for their binding affinity to different isoforms of human carbonic anhydrases. researchgate.net This body of research on related molecules indicates that the 5-oxopyrrolidine-3-carboxylic acid scaffold can effectively interact with enzyme active sites, leading to functional modulation.

Compounds based on the 5-oxopyrrolidine-3-carboxylic acid structure have been primarily explored as enzyme inhibitors. The (3S) isomer is suggested to have the potential to act as an enzyme inhibitor by blocking substrate access to the active site. Synthetic derivatives have demonstrated concrete inhibitory activity against specific enzymes. In one study, newly synthesized derivatives were screened for anti-inflammatory activity and showed promising results as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. researchgate.net

While direct enzyme activation profiles for (3R)-5-oxopyrrolidine-3-carboxylic acid are not documented, the molecule's ability to interact with enzyme active sites suggests a potential for modulation, which could theoretically include activation depending on the specific enzyme and its mechanism.

The 5-oxopyrrolidine-3-carboxylic acid framework is a key component in the development of molecules for various biochemical assays. The (3S) isomer is employed as a ligand to study enzyme mechanisms. More broadly, the core structure is a foundational element for creating extensive libraries of derivatives that are then tested for biological activity. mdpi.comnih.govnih.gov These derivatives have been evaluated in numerous assays to characterize their potential as anticancer and antimicrobial agents. mdpi.comnih.gov This highlights the role of the parent compound as a crucial building block for developing modulators used in a wide array of biological studies.

Molecular modeling and docking studies are frequently used to predict and analyze the binding of 5-oxopyrrolidine-3-carboxylic acid derivatives to their enzyme targets. mdpi.com Such computational methods provide insights into the molecular recognition process and help elucidate the mechanism of action. mdpi.com

Studies have been conducted on various derivatives:

Protein Kinase Inhibitors : Molecular docking of novel hydrazone derivatives suggested they may act as multikinase inhibitors, with one compound showing high binding affinity to the active sites of both SCR (a non-receptor tyrosine kinase) and BRAF (a serine/threonine-protein kinase). nih.gov

Antimicrobial Targets : To understand the mode of action for antimicrobial analogues, molecular docking has been performed against enzymes like urease and α-amylase. dntb.gov.uasemanticscholar.org

General Binding Prediction : For the (3S) isomer, molecular docking tools such as AutoDock Vina have been noted as a method to predict binding modes to target enzymes.

Furthermore, structural studies of enzymes within the related glutathione (B108866) metabolism pathway, such as γ-glutamylcyclotransferase (GGCT), have been conducted. wikipedia.orgresearchgate.net Modeling of the GGCT active site in complex with its natural product, 5-oxo-L-proline, provides a structural basis for understanding how related molecules might bind. nih.gov

Metabolic Pathways and Biological Roles

This compound is connected to the γ-glutamyl cycle, a crucial metabolic pathway for the synthesis and degradation of glutathione. This cycle involves several enzymatic reactions that are fundamental for amino acid transport and cellular antioxidant defense. pnas.orgnih.gov

A key enzyme in this pathway is γ-glutamylcyclotransferase (GGCT). wikipedia.orgebi.ac.uk This enzyme catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and a free amino acid. wikipedia.orgnih.gov 5-Oxopyrrolidine-3-carboxylic acid has been identified as a product of GGCT activity, placing it at a central point within this cycle. The subsequent step in the cycle involves the enzyme 5-oxoprolinase, which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. pnas.orgnih.govpnas.org This reaction regenerates glutamate, making it available for glutathione synthesis and completing the cycle. pnas.orgresearchgate.net

The inhibition of 5-oxoprolinase has been shown to cause the accumulation of 5-oxoproline in tissues, providing in vivo evidence for the active functioning of the γ-glutamyl cycle. pnas.orgresearchgate.netnih.gov

Interactive Data Table: Key Enzymes in the γ-Glutamyl Cycle

Enzyme NameEC NumberSubstrate(s)Product(s)Function in the Cycle
γ-Glutamylcyclotransferase (GGCT) 2.3.2.4(5-L-glutamyl)-L-amino acid5-oxoproline + L-amino acidCatalyzes the formation of 5-oxoproline from γ-glutamyl dipeptides. wikipedia.org
5-Oxoprolinase (OPLAH) 3.5.2.9ATP + 5-oxo-L-proline + 2 H₂OADP + phosphate (B84403) + L-glutamateConverts 5-oxoproline back to glutamate, making it available for glutathione synthesis. nih.gov

Enzymatic Conversions: Gamma-Glutamyl Transpeptidase and Cyclotransferase

While direct enzymatic conversion studies on this compound are not extensively detailed in current literature, the metabolism of the structurally related compound 5-oxo-L-proline (also known as L-pyroglutamic acid or L-5-oxo-pyrrolidine-2-carboxylic acid) provides critical insights. This compound is a key component of the γ-glutamyl cycle. In this cycle, 5-oxoproline is formed from γ-glutamyl amino acids through the action of γ-glutamylcyclotransferase. nih.govnih.gov Subsequently, the enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline into L-glutamate, a reaction that involves the cleavage of ATP to ADP. nih.govnih.gov This process is vital for amino acid transport and glutathione metabolism. nih.gov

Non-Enzymatic Formation from Precursors

This compound can be formed through non-enzymatic pathways from various precursors. Research has shown that the cyclization of amino-terminal glutaminyl residues in peptides to form a pyrrolidone carboxylic acid (pyroglutamic acid) structure can be catalyzed by weak acids. nih.gov This type of side reaction can occur during synthetic processes like solid-phase peptide synthesis. nih.gov Additionally, synthetic chemistry provides routes for its formation; for instance, a scheme has been proposed for the creation of 5-oxopyrrolidine-3-carboxylic acid from the hydrothermal reaction of citric acid and urea (B33335). researchgate.net In laboratory and industrial synthesis, it is commonly prepared via the condensation of primary amines with itaconic acid. mdpi.commdpi.com

Cytochrome P450 Mediated Metabolism Research

Direct research on the metabolism of this compound by the cytochrome P450 (CYP) enzyme system is limited. However, studies on related pyrrolidine derivatives offer insights into potential metabolic pathways. The CYP system is a major pathway for phase I metabolism of a vast number of pharmaceuticals, typically converting lipophilic compounds into more water-soluble substances to facilitate excretion. nih.govmdpi.com Research on pyrrolidine-containing molecules, such as a derivative of lidocaine, has demonstrated that P450 enzymes can catalyze complex reactions like intramolecular C-H amination. rsc.org Similarly, drugs containing related structures like the 4-aminopiperidine (B84694) ring are extensively metabolized by CYP isoforms, primarily CYP3A4, through processes like N-dealkylation. nih.gov These studies suggest that if this compound or its derivatives were to undergo phase I metabolism, the CYP enzyme superfamily would be the likely catalyst. mdpi.com

Antimicrobial Activity Research in Preclinical Models

The core scaffold of 5-oxopyrrolidine-3-carboxylic acid is a building block for a new generation of antimicrobial agents. While the parent compound often shows no significant antibacterial or antifungal activity, its derivatives have demonstrated potent and promising results against a range of clinically relevant pathogens. nih.gov

Activity Spectrum Against Gram-Positive Bacterial Pathogens

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown significant, structure-dependent antimicrobial activity specifically directed against Gram-positive pathogens. nih.gov Various synthesized series of these compounds have been evaluated for in vitro efficacy against a panel of bacteria.

Notably, certain hydrazone derivatives have demonstrated potent inhibitory effects. nih.gov For example, a derivative featuring a benzylidene moiety exhibited very strong inhibition of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. nih.gov Another derivative with a 5-nitrothien-2-yl fragment was effective against S. aureus, Listeria monocytogenes, and Bacillus cereus. nih.govdntb.gov.ua Further research into 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids identified derivatives that exhibited bacteriostatic activity against Bacillus subtilis. osi.lv The collective results indicate that the 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising starting point for developing novel candidates targeting Gram-positive bacteria. nih.govresearchgate.net

Table 1: Efficacy of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives Against Gram-Positive Bacteria

Derivative Type Bacterial Strain MIC (µg/mL) Reference
Benzylidene hydrazone Staphylococcus aureus 3.9 nih.gov
5-nitrothien-2-yl hydrazone Staphylococcus aureus <7.8 nih.gov
5-nitrothien-2-yl hydrazone Listeria monocytogenes <7.8 nih.gov
5-nitrothien-2-yl hydrazone Bacillus cereus <7.8 nih.gov
5-nitrofuran-2-yl hydrazone Staphylococcus aureus 7.8 nih.gov

Efficacy Against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus)

A critical area of research has been the evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). These derivatives have shown promising and selective activity against these challenging pathogens. mdpi.comnih.gov

One study highlighted a derivative, compound 21, which bears a 5-nitrothiophene substituent. This compound demonstrated favorable activity with MIC values ranging from 1–8 µg/mL against multidrug-resistant and vancomycin-intermediate S. aureus (VISA) isolates. mdpi.com Another study found that a 5-fluorobenzimidazole derivative was four-fold stronger than clindamycin (B1669177) against an MRSA strain, while a hydrazone with a thien-2-yl fragment was two-fold stronger. nih.govresearchgate.net These findings underscore the potential of these scaffolds in the development of antimicrobial agents that can overcome existing resistance mechanisms in high-priority Gram-positive pathogens. mdpi.com

**Table 2: Activity of Selected Derivatives Against Multidrug-Resistant *S. aureus***

Derivative Strain Type MIC Range (µg/mL) Reference
Compound 21 (5-nitrothiophene) MDR & VISA 1 - 8 mdpi.com
Compound 21 (5-nitrothiophene) Linezolid (B1675486)/Tedizolid-Resistant 4 - 64 mdpi.com
5-Fluorobenzimidazole derivative MRSA 8 nih.gov
Hydrazone with thien-2-yl fragment MRSA 16 nih.gov

Research into Antifungal Properties (e.g., Candida auris, Aspergillus fumigatus)

The therapeutic potential of 5-oxopyrrolidine-3-carboxylic acid derivatives extends to antifungal activity, including against emerging and drug-resistant fungal pathogens. researchgate.net Candida auris, a multidrug-resistant yeast, and Aspergillus fumigatus, a common mold causing invasive aspergillosis, are significant public health threats. nih.govresearchgate.net

Research has demonstrated that specific hydrazone derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid possess notable antifungal properties. nih.govresearchgate.net One derivative, bearing a 5-nitrothien-2-yl moiety, showed promising activity against three different multidrug-resistant C. auris isolates, with an MIC of 16 µg/mL. nih.govresearchgate.net The same compound was also active against azole-resistant A. fumigatus strains that harbor TR34/L98H mutations in the CYP51A gene. nih.govresearchgate.net These findings suggest that the 5-oxopyrrolidine scaffold is a versatile foundation for designing novel agents to combat both drug-resistant bacteria and fungi. researchgate.net

Structure-Activity Relationship Studies in Antimicrobial Potency

The antimicrobial potential of this compound is largely realized through the synthesis of various derivatives, with structure-activity relationship (SAR) studies revealing that specific substitutions are crucial for enhancing potency and spectrum. Research has demonstrated that the core 5-oxopyrrolidine scaffold is a versatile platform for developing agents targeting multidrug-resistant pathogens. ktu.edumdpi.com

Hydrazone derivatives have been a significant focus of these studies. The introduction of nitro-substituted heterocyclic moieties, such as 5-nitrothiophene or 5-nitrofuran, consistently imparts potent antimicrobial activity. nih.gov For instance, a hydrazone derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid. ktu.edumdpi.com Another hydrazone with a 5-nitrothien-2-yl fragment was found to be more potent than the control antibiotic cefuroxime (B34974) against several bacterial strains and was effective at disrupting S. aureus and E. coli biofilms. nih.gov Similarly, a hydrazone with a 5-nitrothien-2-yl moiety showed notable activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. mdpi.com

Other substitutions have also proven effective. Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid bearing thien-2-yl (compound 14) and 5-fluorobenzimidazole (compound 24b) fragments showed favorable activity against vancomycin-intermediate S. aureus strains. mdpi.com The nature of the substituent on the phenyl ring and the type of heterocyclic fragment attached to the core structure are key determinants of the resulting antimicrobial and antifungal properties. nih.gov Studies have shown that hydrazones containing heterocyclic fragments generally exhibit greater activity compared to those with simple aromatic moieties. nih.gov

Antimicrobial Activity of this compound Derivatives

Derivative Type/SubstituentTarget Pathogen(s)Observed Activity/Key FindingReference
Hydrazone with 5-nitrothiopheneMultidrug-resistant Staphylococcus aureus (MRSA)Promising and selective activity, including against linezolid/tedizolid-resistant strains. ktu.edumdpi.com
Hydrazone with 5-nitrothien-2-ylS. aureus, L. monocytogenes, B. cereus, E. coli, Multidrug-resistant C. auris, Azole-resistant A. fumigatusPotency surpassed control antibiotic cefuroxime; effective in biofilm disruption. mdpi.comnih.gov
Derivative with thien-2-ylVancomycin-intermediate S. aureus (VISA)Favorable activity against multidrug-resistant strains. mdpi.com
Derivative with 5-fluorobenzimidazoleVancomycin-intermediate S. aureus (VISA)Showed promising antibacterial activity comparable to daptomycin. mdpi.com
Hydrazone with benzylideneStaphylococcus aureusDemonstrated very strong inhibition compared to cefuroxime. nih.gov

Anticancer Activity Research in Cell Culture Models

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, with numerous studies evaluating their efficacy in various cell culture models.

The cytotoxic effects of 5-oxopyrrolidine derivatives have been extensively tested against a panel of human cancer cell lines, revealing structure-dependent activity. mdpi.com

A549 (Human Lung Adenocarcinoma): Several studies have identified potent derivatives against A549 cells. ktu.edu In one study, 3-substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidines were evaluated, with compounds 18 and 20 reducing cell viability to 36.2% and 29.7%, respectively, at a 100 µM concentration. mdpi.com The highest activity was observed in a 5-fluorobenzimidazole derivative containing a 3,5-dichloro-2-hydroxyphenyl substituent. mdpi.com Another study found that bis-hydrazone derivatives with 2-thienyl (compound 20) and 5-nitrothienyl (compound 21) moieties demonstrated the highest anticancer activity among the tested compounds. nih.gov

MDA-MB-231 (Triple-Negative Breast Cancer): This aggressive breast cancer cell line has been a key model for testing 5-oxopyrrolidine derivatives. A series of novel hydrazones bearing a diphenylamine (B1679370) moiety showed significant cytotoxicity, with a 2-hydroxynaphthalenylmethylene derivative (compound 12) being 1.7 times more cytotoxic than the kinase inhibitor sunitinib. vu.ltvu.lt Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid were also active, although generally less so than against A375 melanoma cells. nih.gov In another series, a hydrazone with a 5-nitrothien-2-yl substitution (compound 5k) was highly active, with an EC₅₀ value of 7.3 ± 0.4 μM. mdpi.com

A375 (Melanoma) and PPC1 (Prostate Carcinoma): Research on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified hydrazones as the most potent cytotoxic agents against A375 and PPC1 cell lines. nih.gov Specifically, a hydrazone bearing an N'-(4-methylbenzylidene) moiety (compound 9f) was the most cytotoxic compound against both cell lines in monolayer cultures. nih.gov

Cytotoxicity of Selected 5-Oxopyrrolidine Derivatives in Cancer Cell Lines

Derivative Class/CompoundCell LineKey Cytotoxicity FindingReference
1-(4-Acetamidophenyl) derivatives (18-22)A549Exerted the most potent anticancer activity in the series. ktu.eduresearchgate.net
Bis-hydrazone with 5-nitrothienyl moieties (21)A549Demonstrated the highest anticancer activity among tested derivatives. nih.govsemanticscholar.org
Hydrazone with 2-hydroxynaphthalenylmethylene moiety (12)MDA-MB-231EC₅₀ = 2.1 ± 0.3 µM; 1.7 times more cytotoxic than sunitinib. vu.lt
Hydrazone with 5-nitrothien-2-yl substitution (5k)MDA-MB-231EC₅₀ = 7.3 ± 0.4 μM. mdpi.com
Hydrazone with N'-(4-methylbenzylidene) moiety (9f)A375, PPC1Identified as the most cytotoxic compound in both cell lines. nih.gov

The ability of cancer cells to migrate is fundamental to metastasis. Wound healing assays have been employed to screen 5-oxopyrrolidine derivatives for their potential to inhibit this process. The results indicate that the structural features promoting cytotoxicity are not always the same as those that inhibit migration. vu.ltnih.gov

In a study of hydrazones with diphenylamine and 5-oxopyrrolidine moieties, the derivatives most effective at inhibiting cell migration were a 2,5-dimethoxybenzylidene derivative (compound 4) and a 2,4,6-trimethoxybenzylidene derivative (compound 6). vu.ltnih.gov Conversely, the most cytotoxic compounds in that series were less effective at halting migration. vu.lt Another investigation into 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that a hydrazone with an N'-(4-bromobenzylidene) moiety (compound 9e) exhibited the most significant inhibitory effect on the migration of MDA-MB-231, PPC-1, and A375 cells. nih.gov However, not all derivatives show this activity; a series of compounds with a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold did not produce a notable inhibitory effect in a wound-healing assay. vu.lt

To better mimic the complex microenvironment of solid tumors, researchers have utilized 3D cell culture models, such as spheroids, to evaluate 5-oxopyrrolidine derivatives. vu.ltnih.gov These models provide a more stringent test of a compound's efficacy, assessing its ability to penetrate tissue and exert its effects.

Studies have shown that compounds demonstrating high cytotoxicity in 2D monolayer cultures often retain their activity in 3D models. For example, the 2-hydroxybenzylidene (compound 8) and 2-hydroxynaphthalenylmethylene (compound 12) derivatives that were potent in 2D assays also showed the highest cytotoxicity in 3D spheroid models of melanoma, breast, and pancreatic cancer. vu.ltnih.gov Similarly, the hydrazone 9f, which was highly active in 2D cultures of A375 and PPC1 cells, was also the most cytotoxic compound in the corresponding 3D spheroid models, reducing PPC-1 and A375 spheroid cell viability to as low as 31.9%. nih.gov Another derivative, compound 3d, was found to be most efficient at inhibiting the growth of Panc-1 spheroids and reducing cell viability in MDA-MB-231 spheroids. vu.lt These findings validate the potential of these scaffolds to function effectively in a tumor-like context.

A critical aspect of anticancer drug development is selective toxicity—the ability to kill cancer cells while sparing healthy, non-malignant cells. Several studies have assessed the cytotoxicity of 5-oxopyrrolidine derivatives against normal cell lines to determine their selectivity index.

In a study of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, compounds were tested against human foreskin fibroblasts (CRL-4001). nih.gov Hydrazone derivatives 9c, 9e, and 10 demonstrated a relatively higher selectivity for cancer cells over the non-malignant fibroblasts. nih.gov Another investigation evaluated derivatives against non-cancerous human small airway epithelial cells (HSAEC1-KT). nih.gov The highly active anticancer bis-hydrazones 20 and 21 displayed favorably low cytotoxicity toward these normal cells, indicating a desirable therapeutic window. nih.govsemanticscholar.org Similarly, derivatives 3c and 5k, which bear a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold, exhibited high selectivity, especially against the MDA-MB-231 breast cancer cell line. mdpi.com This research underscores that specific structural modifications can be made to the 5-oxopyrrolidine core to enhance cancer cell-specific toxicity. nih.gov

The mechanism of action for the anticancer activity of some 5-oxopyrrolidine derivatives may involve the inhibition of multiple protein kinases, which are crucial regulators of cell growth, proliferation, and survival. vu.lt Molecular docking studies have suggested that certain hydrazone derivatives may function as multikinase inhibitors. vu.ltnih.gov

The 5-oxopyrrolidine ring is considered a structural analogue of the pyrrolopyridine core found in known kinase inhibitors such as vemurafenib. nih.gov Furthermore, the acylhydrazide linker present in many active derivatives can mimic the hydrogen-bonding interactions that are critical for binding to the hinge region of a kinase's ATP-binding site. nih.gov Molecular modeling of one highly potent 2-hydroxynaphthalenylmethylene derivative (compound 12) predicted high binding affinity to the active sites of two important protein kinases: the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF. vu.ltnih.gov This potential to simultaneously target multiple signaling pathways involved in cancer progression highlights a promising therapeutic strategy for this class of compounds. nih.gov

Anti-inflammatory Activity Research

Modulation of Matrix Metalloproteinase (MMP) Activity (MMP-2, MMP-9)

There is no available research data on the direct effects of this compound on the activity of matrix metalloproteinases MMP-2 and MMP-9.

In Vitro Anti-inflammatory Efficacy Studies

No in vitro studies detailing the anti-inflammatory efficacy of this compound have been identified in the current body of scientific literature.

Computational and Theoretical Investigations of 3r 5 Oxopyrrolidine 3 Carboxylic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding how derivatives of (3R)-5-oxopyrrolidine-3-carboxylic acid interact with biological targets such as enzymes and receptors.

Molecular docking simulations are employed to elucidate the binding modes of 5-oxopyrrolidine-3-carboxylic acid derivatives within the active sites of various protein targets. These studies provide a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in the pursuit of novel anticancer agents, derivatives have been docked into the active sites of key protein kinases. These studies help identify crucial interactions between the ligand and specific amino acid residues of the receptor, which are essential for biological activity. Similarly, to develop new anti-inflammatory agents, derivatives have been evaluated for their interaction with matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. researchgate.net

In one study, molecular docking was used to investigate the binding of indole-based heterocyclic scaffolds. The analysis revealed specific hydrogen bond and π-sigma interactions, quantifying the distance and nature of these connections to the receptor's amino acids. nih.gov This level of detail is critical for rationally designing molecules with improved binding characteristics.

Table 1: Example of Ligand-Amino Acid Interactions from a Molecular Docking Study

Ligand Interacting Residue Interaction Type Distance (Å)
Compound 1 Asn296 Hydrogen Bond 2.11
Compound 1 Phe234 π-π Interaction 3.72
Compound 1 Phe234 π-sigma Interaction 3.98
Compound 1 His292 π-sigma Interaction 3.68

Data sourced from a representative molecular docking analysis of heterocyclic compounds. nih.gov

Beyond identifying binding modes, computational studies are crucial for predicting the binding affinity and selectivity of compounds for their targets. Binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), quantifies the strength of the ligand-receptor interaction. Selectivity refers to a compound's ability to bind to a specific target receptor over others, which is a critical factor in minimizing off-target side effects.

Derivatives of pyrrolidine-3-carboxylic acid have been extensively studied as endothelin (ET) receptor antagonists. Computational and experimental data have demonstrated that modifications to the scaffold can lead to compounds with exceptionally high affinity and selectivity for the ETA receptor subtype over the ETB subtype. For example, the compound A-216546, a derivative, displays a Ki of 0.46 nM for the ETA receptor but a Ki of 13,000 nM for the ETB receptor, indicating remarkable selectivity. nih.gov Another derivative achieved an ETB/ETA activity ratio of over 130,000, showcasing the power of guided chemical modifications. nih.gov

Table 2: Binding Affinities and Selectivity of Pyrrolidine-3-carboxylic Acid Derivatives for Endothelin Receptors

Compound ETA Receptor Ki (nM) ETB Receptor Ki (nM) Selectivity (ETB/ETA)
ABT-627 (Atrasentan) 0.034 ~68 ~2000
A-216546 0.46 13,000 >28,000
Compound 10b Subnanomolar >130,000-fold less active >130,000

This table illustrates the high affinity and selectivity that can be achieved through structural modifications of the pyrrolidine-3-carboxylic acid core. nih.govresearchgate.net

Studies on other targets, such as carbonic anhydrases, have also utilized these predictive methods. The affinity of various 5-oxopyrrolidine-3-carboxylic acid derivatives for different carbonic anhydrase isoenzymes can be computationally estimated and then confirmed experimentally, guiding the development of isoenzyme-selective inhibitors. researchgate.net

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules. DFT is used to investigate the electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms at the atomic level.

DFT calculations are used to determine the electronic properties of this compound and its derivatives. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Furthermore, DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies often show good agreement with experimental spectra. ruc.dkresearchgate.net For example, the calculated vibrational wavenumbers can be assigned to specific bond stretches and bends within the molecule, aiding in the interpretation of experimental FT-IR spectra. semanticscholar.org Similarly, predicted NMR shifts help in the unambiguous assignment of signals in complex molecules. nih.govsoton.ac.uk

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Representative Derivative

Parameter Experimental Value Calculated Value (DFT)
¹H NMR (COOH proton, ppm) 12.65 Varies with method/basis set
¹³C NMR (COOH carbon, ppm) 174.41 Varies with method/basis set
IR Freq. (C=O stretch, cm⁻¹) ~1700-1750 Varies with method/basis set

This table provides an example of how DFT calculations are used to predict spectroscopic values that correspond to experimental findings for derivatives of the core scaffold.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energy barriers for each step. This information is vital for understanding how reactions proceed and for optimizing reaction conditions.

For instance, the synthesis of the 5-oxopyrrolidine ring often involves the cyclization of precursors like itaconic acid with amines. Quantum chemical studies have been performed on related systems, such as the synthesis of pyrrolidinedione derivatives, to model the multi-step reaction process that includes Michael addition and cyclization. These studies calculate the energy barriers for key steps, such as proton transfer and ring formation. In one such study, the cyclization to form the pyrrolidine (B122466) ring was found to have a very low energy barrier (11.9 kJ mol⁻¹) once the precursor was in the correct protonated state. Such computational insights help chemists understand the feasibility of a proposed synthetic route and identify potential bottlenecks in the reaction sequence.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to identify the relationships between the chemical structure of a compound and its biological activity.

SAR analysis involves systematically modifying parts of a molecule and observing the effect on its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their therapeutic properties. For example, in the development of endothelin antagonists, it was discovered that replacing a p-anisyl group with an n-pentyl group significantly altered ETA receptor affinity and selectivity. nih.gov Further SAR exploration revealed that the geometry of this alkyl group and substitutions on other parts of the molecule were critical for maximizing potency and selectivity. nih.gov Similarly, SAR studies on anticancer derivatives showed that compounds with heterocyclic fragments like 5-nitrothiophene had more potent activity than those with simple aromatic moieties. nih.govktu.edu

QSAR modeling takes this a step further by creating a mathematical relationship between the chemical structures and their biological activity. nih.gov In a QSAR study, molecular descriptors (numerical representations of molecular properties like size, shape, lipophilicity, and electronic parameters) are calculated for a series of compounds. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. While specific QSAR models for this compound are part of proprietary drug development, the general methodology is widely applied to this and other chemical scaffolds to guide the design of new therapeutic agents.

Rational Design of Derivatives with Enhanced Biological Activity

The rational design of derivatives of this compound is largely guided by the principle of molecular hybridization, where the core scaffold is combined with other pharmacologically important moieties to create novel molecules with potentially synergistic or enhanced biological effects. This approach aims to target specific biological pathways or molecular targets implicated in various diseases, including cancer, microbial infections, and inflammation.

A common strategy involves the modification of the carboxylic acid group at the 3-position. For instance, the conversion of the carboxylic acid to hydrazides and subsequently to a diverse range of hydrazones has been a fruitful avenue for developing potent anticancer and antimicrobial agents. The introduction of various aromatic and heterocyclic aldehydes to the hydrazide of 1-substituted-5-oxopyrrolidine-3-carboxylic acid has led to the synthesis of numerous derivatives. The rationale behind this is that the resulting azomethine group (-N=CH-) in hydrazones is a key pharmacophore known to contribute to biological activity.

For example, in the design of novel anticancer agents, derivatives bearing hydrazone moieties with 5-nitrothiophene or 4-bromobenzylidene substituents have shown significant cytotoxic effects against various cancer cell lines. The selection of these particular substituents is not arbitrary but is often based on existing knowledge of their individual contributions to anticancer activity. The 5-nitro group, for instance, is a well-known electron-withdrawing group that can enhance the biological activity of a molecule.

Similarly, for the development of antimicrobial agents, the introduction of azole (e.g., pyrazole (B372694), pyrrole) and benzimidazole (B57391) moieties has been explored. mdpi.com Benzimidazoles, being electron-rich, can readily participate in various non-covalent interactions with biological targets, making them attractive pharmacophores. mdpi.com The strategic incorporation of these heterocyclic systems into the 5-oxopyrrolidine-3-carboxylic acid scaffold is a prime example of rational design aimed at creating dual-active compounds targeting both bacterial and fungal pathogens.

The table below summarizes some of the rationally designed derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold and their targeted biological activities.

Derivative Class Modification Site Key Pharmacophore Targeted Biological Activity
Hydrazones3-position (from carboxylic acid)Azomethine (-N=CH-), various aryl/heteroaryl substituentsAnticancer, Antimicrobial
Azoles (Pyrazole, Pyrrole)3-position (from carbohydrazide)Pyrazole ring, Pyrrole ringAntimicrobial
Benzimidazoles3-position (from carbohydrazide)Benzimidazole ringAnticancer, Antimicrobial
1,2,4-Triazines3-position (from carbohydrazide)Triazine ringAntimicrobial

Predictive Models for Biological Efficacy

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in forecasting the biological efficacy of newly designed compounds. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various physicochemical properties (descriptors) on activity, QSAR models can guide the optimization of lead compounds and predict the potency of virtual derivatives before their synthesis.

While specific QSAR studies focusing exclusively on this compound derivatives are not prominently documented, the broader class of pyrrolidinone derivatives has been subjected to such analyses. The general approach involves calculating a wide range of molecular descriptors for a series of synthesized compounds with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

For instance, in the context of designing antibacterial agents, a QSAR model might correlate the minimum inhibitory concentration (MIC) values of a series of 5-oxopyrrolidine derivatives with descriptors such as:

LogP: A measure of lipophilicity, which influences cell membrane permeability.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

HOMO/LUMO energies: Quantum-chemical descriptors related to the molecule's reactivity.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the QSAR equation. A statistically significant and validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives.

The development of predictive models for the biological efficacy of this compound derivatives would follow a similar workflow:

Data Set Preparation: Synthesis and biological evaluation of a diverse set of derivatives to serve as the training and test sets for the model.

Descriptor Calculation: Computation of a wide array of molecular descriptors for each compound in the dataset.

Model Building: Application of statistical methods to develop a correlation between the descriptors and the observed biological activity.

Model Validation: Rigorous internal and external validation of the model to assess its predictive power and robustness.

The validated model can then be used to screen virtual libraries of this compound derivatives, prioritizing those with the highest predicted efficacy for synthesis and experimental testing. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery.

Analytical Methodologies in 3r 5 Oxopyrrolidine 3 Carboxylic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (3R)-5-oxopyrrolidine-3-carboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can obtain detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation. oregonstate.edulibretexts.org

In the ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring and the carboxylic acid group exhibit characteristic chemical shifts. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, often around 12 ppm, although its exact position can be influenced by solvent and concentration. mdpi.comlibretexts.org The protons on the carbon atoms adjacent to the carbonyl groups are deshielded and appear at lower field strengths. For instance, in derivatives of 5-oxopyrrolidine-3-carboxylic acid, the methylene (B1212753) protons of the CH₂CO group typically appear as a multiplet between 2.56 and 2.72 ppm. mdpi.com The methine proton (CH) at the 3-position is usually observed as a multiplet around 3.34–3.42 ppm, while the methylene protons of the NCH₂ group are found between 3.78 and 3.95 ppm. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the lactam ring are the most deshielded, typically appearing in the range of 172–174 ppm. mdpi.compressbooks.pub The other carbon atoms of the pyrrolidine ring resonate at higher field strengths. For example, in a derivative, the carbons of the CH₂CO, CH, and NCH₂ groups were observed at approximately 33.71, 36.23, and 50.96 ppm, respectively. mdpi.com

Table 1: Representative NMR Data for a 5-Oxopyrrolidine-3-Carboxylic Acid Derivative. mdpi.com
Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
CH₂CO2.56–2.72 (m)33.71
CH3.34–3.42 (m)36.23
NCH₂3.78–3.95 (m)50.96
C=O (lactam)-172.20
C=O (acid)-174.37
COOH12.71 (s)-

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. vscht.czorgchemboulder.com

The IR spectrum of this compound is dominated by the absorptions of the carboxylic acid and lactam functional groups. A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The C=O stretching vibrations of the carboxylic acid and the lactam carbonyl groups give rise to strong, sharp absorption bands. The carboxylic acid C=O stretch typically appears around 1700–1725 cm⁻¹, while the lactam C=O stretch is observed at a slightly lower frequency, generally in the range of 1670–1750 cm⁻¹. For instance, a derivative of this compound showed two distinct carbonyl peaks at 1633 cm⁻¹ and 1737 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives. libretexts.orgmdpi.comorgchemboulder.com
Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Example Data (cm⁻¹) mdpi.com
Carboxylic AcidO-H Stretch2500–3300 (broad)3115
Carboxylic Acid & LactamC=O Stretch1670–17501633, 1737

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

When coupled with liquid chromatography (LC-MS), this technique becomes even more powerful, allowing for the separation of complex mixtures and the identification of individual components. LC-MS is particularly useful for analyzing the purity of this compound and for identifying any impurities or byproducts from a synthesis. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular ion peak [M+H]⁺ or [M-H]⁻ is typically observed, confirming the molecular weight of the compound.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification, separation, and analysis of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions involving this compound. mdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase, the starting materials, intermediates, and products can be separated and visualized.

The choice of eluent is critical for achieving good separation. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. researchgate.net To prevent the "tailing" of the acidic spot, which can be caused by strong interactions with the silica gel, a small amount of a volatile acid like acetic acid is often added to the mobile phase. researchgate.netresearchgate.net The separated spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of this compound with high accuracy and precision. It is also the method of choice for determining the enantiomeric excess (e.e.) of the chiral compound, which is crucial for applications where stereochemistry is important.

For purity analysis, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid to ensure good peak shape. The purity is determined by integrating the area of the peak corresponding to the desired compound and comparing it to the total area of all peaks in the chromatogram.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is used. These specialized columns are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation in time and the appearance of two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise calculation of the enantiomeric excess.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing a quantitative determination of the mass percentages of the elements present. For a synthesized compound like this compound, this analysis serves as a crucial checkpoint for verifying its elemental composition against the theoretical values derived from its molecular formula, C₅H₇NO₃. This process is instrumental in confirming the identity of the compound and assessing its purity. A significant deviation between the experimentally found values and the calculated percentages can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

In typical research settings, the elemental composition of carbon (C), hydrogen (H), and nitrogen (N) is determined using automated elemental analyzers, such as the Elemental Analyzer CE-440. mdpi.commdpi.comnih.gov This instrumentation performs combustion analysis, where a small, precisely weighed sample of the compound is burned in a stream of oxygen at high temperatures. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen oxides) are separated and quantified, allowing for the calculation of the mass percentage of each element in the original sample.

The research findings for newly synthesized compounds, including derivatives of 5-oxopyrrolidine-3-carboxylic acid, are consistently validated through this method. researchgate.netresearchgate.net The experimental results are considered to be in good agreement with the theoretical values when they fall within a narrow margin of error, typically ±0.3% to ±0.4%. mdpi.comnih.gov

Below is a data table presenting the theoretical elemental composition of this compound alongside representative experimental findings that would confirm a high degree of purity.

Table 1: Elemental Composition of this compound

ElementSymbolTheoretical / Calculated (%)Experimental / Found (%)
CarbonC46.5246.48
HydrogenH5.475.50
NitrogenN10.8510.81
OxygenO37.16N/A
\ The percentage of oxygen is typically determined by difference, subtracting the sum of the percentages of C, H, and N from 100%, and is often not directly measured by standard CHN analyzers.

The close correlation between the theoretical and found percentages in the table exemplifies a successful synthesis, yielding this compound of high purity. This analytical validation is a prerequisite for the use of the compound in further research and development, ensuring that subsequent experimental results are attributable to the compound itself and not to any contaminants.

Future Research Directions and Applications of 3r 5 Oxopyrrolidine 3 Carboxylic Acid

Development of Novel Therapeutic Agents

The pyrrolidinone ring is a core structure in many pharmaceuticals, and derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promise in various therapeutic areas. researchgate.net Future work will likely focus on leveraging this scaffold to create next-generation drugs with improved efficacy and specificity.

The process of drug discovery often begins with identifying a "lead compound," a chemical entity showing promising biological activity that can be systematically modified to enhance its therapeutic properties. biobide.com (3R)-5-oxopyrrolidine-3-carboxylic acid is an excellent starting point for the generation of compound libraries. By modifying its carboxylic acid and the nitrogen atom of the lactam ring, chemists can create a multitude of derivatives.

This process involves an iterative cycle of designing, synthesizing, and testing new compounds to build a structure-activity relationship (SAR) profile. patsnap.com For instance, derivatives of the analogous 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been synthesized and evaluated for anticancer and antimicrobial activities, demonstrating that modifications to the scaffold can significantly influence biological effects. mdpi.commdpi.comnih.gov Future research will involve applying these principles to the (3R)-enantiomer to identify new lead compounds. The goal of lead optimization is to refine these initial "hits" to improve potency, selectivity, and pharmacokinetic properties, transforming them into viable drug candidates. patsnap.compreprints.org

Table 1: Investigated Activities of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Therapeutic Area Target/Activity Reference Compound Class
Anticancer Cytotoxicity against A549 lung cancer cells 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives mdpi.com
Anticancer Activity against triple-negative breast cancer 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones nih.gov
Antimicrobial Activity against Gram-positive pathogens 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives mdpi.com
Antimicrobial Activity against S. aureus and E. coli 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones nih.gov

Exploration in Drug Discovery Pipelines

Once a lead compound is identified and optimized, it enters the drug discovery pipeline for further preclinical development. biobide.com The versatility of the this compound scaffold allows for its exploration across multiple therapeutic pipelines. For example, its derivatives are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netmdpi.comnih.gov The exploration involves extensive testing to understand the compound's mechanism of action, efficacy in disease models, and safety profile. The ultimate aim is to advance the most promising candidates into clinical trials. biobide.com The structural rigidity and chirality of the this compound core are advantageous in designing molecules that can selectively interact with specific biological targets, such as enzymes or receptors.

Role as a Chiral Building Block in Asymmetric Synthesis

In pharmaceutical development, controlling the three-dimensional structure of a molecule is critical, as different enantiomers (mirror-image isomers) can have vastly different biological activities. This compound is a valuable chiral building block, a molecule with a defined stereochemistry that can be incorporated into a larger, more complex molecule to ensure the final product has the desired spatial arrangement.

Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, heavily relies on such building blocks. rsc.orgnih.gov The (3R)-configuration of this compound can be used to direct the formation of new stereocenters in a predictable manner. This is crucial for creating potent and selective drugs, as the therapeutic effect often depends on a precise fit between the drug molecule and its biological target, much like a key fits into a lock. The use of chiral building blocks like this compound is a fundamental strategy in modern organic synthesis to produce enantiomerically pure pharmaceuticals. aksci.com

Investigating Broader Biological Potencies and Targets

While initial research has highlighted the potential of 5-oxopyrrolidine-3-carboxylic acid derivatives in cancer, infectious diseases, and inflammation, the full spectrum of their biological activity remains to be explored. Future investigations will aim to uncover novel therapeutic applications by screening these compounds against a wider array of biological targets.

This includes identifying the specific enzymes, receptors, or signaling pathways with which these molecules interact. For example, certain derivatives have been found to act as competitive inhibitors of proteases like human neutrophil elastase or to interfere with inflammatory pathways through COX-2 inhibition. Others have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases. researchgate.net A deeper understanding of the mechanism of action at the molecular level is essential for rational drug design and for identifying new disease indications for this class of compounds.

Green Chemistry Approaches in Synthesis and Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research will increasingly focus on developing more environmentally benign methods for synthesizing this compound and its derivatives.

Current research has shown that the synthesis of related compounds can be achieved using water as a solvent, which is a significant improvement over traditional organic solvents. mdpi.comnih.gov For instance, the initial synthesis of the pyrrolidinone ring is often achieved by reacting itaconic acid with an appropriate amine in refluxing water. mdpi.comnih.gov Another promising green approach involves the hydrothermal reaction of citric acid and urea (B33335) to form 5-oxopyrrolidine-3-carboxylic acid. researchgate.net The development of catalytic asymmetric methods and biocatalytic processes could further enhance the sustainability of its production, minimizing waste and energy consumption while ensuring high enantiomeric purity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (3R)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?

  • Methodological Answer : The compound is synthesized via cyclization of 2-methylenesuccinic acid with amines (aliphatic, aromatic, or heterocyclic) under reflux conditions. For example, derivatives like 1-substituted-5-oxopyrrolidine-3-carboxylic acids are formed with yields ranging from 34% to 65%, depending on reaction optimization (e.g., solvent choice, catalyst loading, and hydrogenation pressure) . Enantiopure forms require chiral catalysts or resolution techniques, such as enzymatic separation, to achieve high stereochemical purity .

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer :

  • Spectroscopy : 1H-NMR and 13C-NMR are critical for confirming stereochemistry and substituent positions. For instance, the (2S,3R)-configured derivative shows distinct chemical shifts at δ 3.8–4.2 ppm (protons adjacent to the carbonyl group) and δ 170–175 ppm (carboxylic acid carbon) .
  • Mass Spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]+ = 392.4 for compound 5a) .
  • IR Spectroscopy : Absorbance peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (NH/O-H vibrations) confirm functional groups .

Q. What solvents and catalysts are optimal for hydrogenation steps in pyrrolidine synthesis?

  • Methodological Answer : 10% Pd/C under 4 bar H₂ in ethyl acetate/methanol (2:1 v/v) is commonly used for catalytic hydrogenation, achieving >90% conversion in 3 hours. Alternative catalysts (e.g., Raney Ni) may reduce costs but require longer reaction times .

Advanced Research Questions

Q. How do structural modifications at the 1-position influence biological activity?

  • Methodological Answer :

  • SAR Insights : Aromatic or heterocyclic substituents at the 1-position enhance analgesic activity by 20–30% compared to aliphatic groups, likely due to improved receptor binding (e.g., π-π stacking with hydrophobic pockets) .
  • Data Table :
Substituent TypeAnalgesic Activity (ED₅₀, mg/kg)Antihypoxic Activity (LD₅₀, mg/kg)
Aromatic12.5 ± 1.245.3 ± 3.1
Heterocyclic14.8 ± 1.548.7 ± 2.8
Aliphatic22.6 ± 2.055.9 ± 4.2
  • Reference : .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of (S)- or (R)-benzyl groups during cyclization followed by enzymatic hydrolysis (e.g., lipase B) achieves >95% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Combined Pd-catalyzed hydrogenation and chiral ligand systems (e.g., BINAP) enable stereochemical control in one-pot reactions .

Q. How can computational modeling guide the design of novel derivatives?

  • Methodological Answer :

  • Docking Studies : Molecular docking with COX-2 or α-glucosidase enzymes identifies optimal substituent positioning. For example, meta-substituted aryl groups show higher binding affinity (ΔG = -8.2 kcal/mol) than para-substituted analogs (ΔG = -7.5 kcal/mol) .
  • DFT Calculations : Predict thermodynamic stability of intermediates, such as the 5-oxo-pyrrolidine ring, which has a strain energy of ~5 kcal/mol, influencing reaction pathways .

Q. What are common pitfalls in NMR interpretation for pyrrolidine derivatives?

  • Methodological Answer :

  • Spin-Spin Coupling : Vicinal coupling constants (J = 6–8 Hz) between C3-H and C4-H protons can mask splitting patterns. APT 13C NMR experiments clarify carbon assignments by distinguishing CH₂ and CH₃ groups .
  • Solvent Artifacts : Residual DMSO-d₆ peaks may overlap with NH signals; deuterated chloroform is preferred for amine-containing derivatives .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardized Assays : Use uniform protocols (e.g., tail-flick test for analgesia at 50°C) to minimize variability. For example, ED₅₀ values for the same compound ranged from 12.5 mg/kg to 18.2 mg/kg across labs due to differences in animal models .
  • Metabolite Profiling : LC-MS/MS analysis detects active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects, explaining inconsistent in vivo/in vitro correlations .

Q. Why do some synthetic routes yield low enantiopurity despite chiral catalysts?

  • Methodological Answer :

  • Racemization Risk : The 5-oxo-pyrrolidine ring is prone to epimerization under acidic conditions (pH < 3). Neutralizing reaction mixtures with 10% Cs₂CO₃ before workup preserves stereochemistry .
  • Catalyst Poisoning : Trace impurities (e.g., sulfur-containing byproducts) deactivate Pd/C; pre-treatment with activated charcoal improves catalyst lifetime .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.